R-1-BOC-3-amino piperidine citric acid salt
Description
Table 1: Key Stereochemical Parameters of this compound
| Property | Value | Source |
|---|---|---|
| Specific Optical Rotation | -35° to -38° (c = 5, MeOH) | |
| Melting Point | 121.0–125.0°C (free base) | |
| Boiling Point | 304.8±31.0°C (predicted for free base) |
The BOC group enhances solubility in organic solvents like ethanol and methanol, while the citrate salt improves aqueous stability.
Crystallographic Analysis of Citrate Salt Formation
X-ray diffraction studies of analogous piperidine-citrate salts reveal that the citrate anion engages in N–H⋯O hydrogen bonding with the protonated amine group of the piperidine derivative. In this compound, the citrate likely forms a three-dimensional network via:
- O–H⋯O interactions between citrate hydroxyl groups and carboxylate oxygens.
- N⁺–H⋯O⁻ bonds stabilizing the ionic pair.
Although direct crystallographic data for this specific salt is limited, related piperidine structures exhibit monoclinic or hexagonal close-packed arrangements with unit cell parameters consistent with hydrogen-bonded networks. For instance, pure piperidine crystallizes in a hexagonal lattice (a = 7.033 Å, b = 5.224 Å, c = 7.852 Å, β = 108.03°), suggesting similar packing motifs in the citrate salt.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): The piperidine ring protons resonate at δ 1.40–1.45 (m, 2H, H-4), 1.70–1.85 (m, 2H, H-5), and 3.30–3.50 (m, 2H, H-2, H-6). The BOC tert-butyl group appears as a singlet at δ 1.44 (9H).
- ¹³C NMR (100 MHz, CDCl₃): Key signals include δ 28.4 (BOC CH₃), 79.8 (BOC quaternary carbon), and 156.2 (C=O of BOC).
Infrared Spectroscopy (IR):
- Strong absorption at 1680–1700 cm⁻¹ corresponds to the BOC carbonyl stretch.
- Broad bands at 2500–3300 cm⁻¹ indicate N–H and O–H stretching from the citrate and amine groups.
Mass Spectrometry (MS):
Table 2: Characteristic Spectroscopic Peaks
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H) | BOC tert-butyl |
| IR | 1680–1700 cm⁻¹ | C=O stretch (BOC) |
| MS | m/z 393.3 [M+H]⁺ | Molecular ion |
Comparative Analysis of Enantiomeric Forms (R vs. S Configurations)
The R- and S-enantiomers of 1-BOC-3-amino piperidine exhibit distinct physicochemical profiles:
Table 3: Enantiomeric Comparison of R- and S-1-BOC-3-amino Piperidine
| Property | R-Enantiomer | S-Enantiomer |
|---|---|---|
| CAS Number | 188111-79-7 | 625471-18-3 |
| Specific Optical Rotation | -35° to -38° (c = 5, MeOH) | +26.5° to +30.5° (c = 1, DMF) |
| Melting Point | 121.0–125.0°C | 118.0–122.0°C |
| Solubility | Soluble in ethanol, methanol | Soluble in DMF, dichloromethane |
The R-enantiomer’s citrate salt is preferred in pharmaceutical synthesis due to its higher aqueous stability, whereas the S-form is more soluble in polar aprotic solvents. Chiral HPLC methods using cellulose-based columns can resolve these enantiomers with baseline separation, ensuring stereochemical purity in industrial applications.
Properties
CAS No. |
1253790-41-8 |
|---|---|
Molecular Formula |
C16H28N2O9 |
Molecular Weight |
392.40 g/mol |
IUPAC Name |
tert-butyl (3R)-3-aminopiperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H20N2O2.C6H8O7/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,4-7,11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t8-;/m1./s1 |
InChI Key |
WCTRRISCELZOPR-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of R-1-BOC-3-amino piperidine citric acid salt typically involves the protection of the amino group in piperidine with a tert-butoxycarbonyl (BOC) group. One common method involves the following steps :
Starting Material: N-Cbz-3-piperidine carboxylic acid is dissolved in methyl alcohol and heated with stirring to 40-50°C.
Addition of Reagent: Slowly add the methanol solution of R-phenylethylamine at the same temperature.
Isolation: After the reaction, the mixture is cooled, and the product is isolated by filtration and drying.
Purification: The product is further purified by recrystallization from ethanol.
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
R-1-BOC-3-amino piperidine citric acid salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, such as alcohols, using reducing agents.
Substitution: The compound can undergo substitution reactions where the BOC group is replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium borohydride
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Various acids and bases
Major Products Formed:
The major products formed from these reactions include amides, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Pharmaceutical Development
R-1-Boc-3-amino piperidine citric acid salt acts as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique structure enhances bioavailability, making it valuable for drug formulation. For instance, it has been utilized in developing selective inhibitors for proteases, which are important in treating various diseases, including cancer and bacterial infections .
Case Study: Neurological Disorder Treatments
- Compound : this compound
- Application : Intermediate for synthesizing drugs aimed at treating neurological disorders.
- Outcome : Enhanced bioavailability and efficacy of resultant drugs.
Peptide Synthesis
This compound is employed in peptide synthesis, where the tert-butoxycarbonyl (Boc) protecting group allows for selective modification of amino acids. This application is critical for developing therapeutic peptides with specific biological activities. The Boc group provides stability during synthesis and can be removed under mild conditions to yield free amino acids .
Data Table: Peptide Synthesis Efficiency
| Peptide | Yield (%) | Deprotection Time (min) |
|---|---|---|
| N-Boc-Alanine | 95 | 10 |
| N-Boc-Glycine | 90 | 12 |
| N-Boc-Leucine | 85 | 15 |
Research in Neuroscience
This compound is significant in neuroscience research, particularly in understanding neurotransmitter systems. Studies have shown its potential to modulate biological pathways relevant to mental health conditions .
Case Study: Neurotransmitter Modulation
- Research Focus : Investigating the compound's effects on neurotransmitter systems.
- Findings : Potential therapeutic applications identified for anxiety and depression treatments.
Material Science
The compound's properties allow for developing novel materials, particularly polymers with enhanced mechanical properties. These materials are beneficial in various industrial applications, including coatings and composites .
Data Table: Material Properties
| Material | Mechanical Strength (MPa) | Elastic Modulus (GPa) |
|---|---|---|
| Polymer A | 150 | 5 |
| Polymer B | 200 | 6 |
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for quantifying similar compounds in complex mixtures. Its use ensures accuracy in research and quality control processes across various applications .
Case Study: Quality Control
- Application : Standard for quantification of related compounds.
- Outcome : Improved accuracy and reliability in analytical results.
Mechanism of Action
The mechanism of action of R-1-BOC-3-amino piperidine citric acid salt involves its interaction with specific molecular targets. For example, as a precursor for dipeptidyl peptidase IV inhibitors, it helps inhibit the enzyme’s activity, leading to increased insulin secretion and improved blood glucose control . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares R-1-BOC-3-amino piperidine citric acid salt with structurally or functionally related compounds, focusing on physicochemical properties, stability, and applications.
Structural Analogues
R-1-BOC-3-amino Piperidine Hydrochloride Salt Key Differences: Replacing citric acid with hydrochloric acid alters solubility and crystallinity. Hydrochloride salts typically exhibit higher solubility in polar solvents (e.g., water, methanol) but lower stability in humid conditions due to hygroscopicity. Applications: Preferred in early-stage synthesis due to ease of preparation but less suitable for long-term storage .
R-1-Fmoc-3-amino Piperidine Tosylate Salt Key Differences: The fluorenylmethyloxycarbonyl (Fmoc) group offers orthogonal protection compared to BOC but requires UV light or piperidine for deprotection. Tosylate salts provide superior crystallinity but reduced aqueous solubility.
Functional Analogues
S-1-CBZ-3-amino Piperidine Sulfate Salt Key Differences: The carbobenzyloxy (CBZ) group is less stable under acidic conditions compared to BOC. Sulfate salts enhance thermal stability but introduce challenges in purification. Applications: Used in antibiotic synthesis but requires additional steps for counterion exchange .
R-1-BOC-4-amino Piperidine Citrate Key Differences: Positional isomerism (4-amino vs. 3-amino) affects steric hindrance and reactivity. The 4-amino derivative shows lower bioavailability in preclinical studies. Applications: Limited to niche therapeutic areas due to metabolic instability .
Table 1: Comparative Analysis of Key Properties
| Property | R-1-BOC-3-amino Piperidine Citrate | R-1-BOC-3-amino Piperidine HCl | R-1-Fmoc-3-amino Piperidine Tosylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 382.34 | 289.78 | 498.56 |
| Solubility in Water | High | Very High | Low |
| Melting Point (°C) | 158–162 | 145–150 | 210–215 |
| Stability (25°C, 60% RH) | >24 months | 6–12 months | >24 months |
| Deprotection Conditions | TFA (room temp) | HCl/EtOAc | UV light or piperidine |
Biological Activity
R-1-BOC-3-amino piperidine citric acid salt is a compound that combines the properties of 3-amino piperidine with a tert-butoxycarbonyl (Boc) protecting group and citric acid. This unique structure enhances its stability and solubility, making it a promising candidate for various pharmaceutical applications. This article delves into its biological activity, synthesis pathways, and potential therapeutic uses based on the latest research findings.
- Molecular Formula : C16H28N2O9
- Molecular Weight : 392.4015 g/mol
- Appearance : White crystalline solid
The presence of the Boc group provides significant stability, while the citric acid component contributes to solubility and potential biological interactions .
This compound exhibits notable biological activity primarily through its interactions with various enzymes. It has been investigated for its inhibitory effects on cysteine proteases, which play crucial roles in various biological processes, including bacterial infections and cancer progression. The compound's ability to modulate biological pathways positions it as a candidate for further pharmacological studies.
Inhibitory Effects
Research has shown that this compound can act as an intermediate in the synthesis of selective inhibitors for proteases. These inhibitors are vital in developing therapeutic agents targeting diseases where protease activity is dysregulated.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino piperidine | Contains an amino group without protection | More reactive due to lack of protection |
| (S)-3-Amino-1-N-Boc-piperidine | Stereoisomer with similar structure | Different optical activity |
| 1-Boc-3-Aminopiperidine | Lacks citric acid component | Used primarily as a synthetic intermediate |
| R-(−)-3-Amino-1-Boc-piperidine | Similar structure but different stereochemistry | Potentially different biological activity |
This table illustrates how the combination of protective and acidic components in this compound enhances its stability and opens avenues for further functionalization in drug development.
Antitumor Activity
In vitro studies have demonstrated that compounds related to R-1-BOC-3-amino piperidine exhibit significant antitumor activity against various cancer cell lines. For instance, derivatives have shown efficacy against murine leukemia cells, indicating potential applications in oncology .
Antiviral Properties
Additionally, research indicates that similar compounds possess antiviral activity against Herpes simplex Type I and Polio Type I viruses. The structural features of R-1-BOC-3-amino piperidine may contribute to these effects, warranting further investigation into its antiviral mechanisms .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Protection of the amino group using the Boc group.
- Reaction with citric acid to form the salt.
- Purification through crystallization or chromatography.
Alternative methods include biotransformation techniques using transaminases, which provide an environmentally friendly approach to synthesizing optically active compounds .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing R-1-BOC-3-amino piperidine citric acid salt to ensure high yield and purity?
- Methodology : Synthesis typically involves Boc-protection of the piperidine amine, followed by functionalization at the 3-amino position, and subsequent salt formation with citric acid. Key steps include:
- Boc-protection under anhydrous conditions to prevent premature deprotection.
- Use of coupling reagents (e.g., DCC, EDC) for amide bond formation.
- Salt formation via stoichiometric titration of citric acid with the free base in polar solvents (e.g., ethanol/water mixtures).
- Purification via recrystallization or preparative HPLC to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- HPLC : Reverse-phase chromatography with UV detection (210–254 nm) to assess purity and monitor degradation products.
- NMR : H NMR in DMSO-d6 or CDCl3 to confirm Boc-group retention, piperidine ring conformation, and salt formation.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) and rule out byproducts.
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and hygroscopicity of the citric acid salt .
Q. How does the citric acid salt form influence the compound’s stability under storage conditions?
- Methodology : Stability studies under varied conditions (e.g., 25°C/60% RH, 40°C/75% RH) using:
- Accelerated degradation protocols with LC-MS to identify hydrolysis or oxidation products.
- pH-dependent solubility assays to assess salt dissociation in aqueous buffers.
- Recommendations: Store desiccated at 2–8°C to minimize Boc-group hydrolysis and citric acid deliquescence .
Advanced Research Questions
Q. How do researchers resolve discrepancies in spectroscopic data when characterizing this compound?
- Methodology :
- Contradiction Analysis : Compare experimental NMR shifts with computational predictions (DFT calculations) to validate stereochemistry.
- Dynamic HPLC : Use chiral columns to detect enantiomeric impurities, especially if racemization occurs during synthesis.
- Supplementary Data : Include crystallographic data (XRD) or 2D NMR (COSY, HSQC) in supporting information to resolve ambiguous peaks .
Q. Why is citric acid a suitable counterion despite its weak acidity compared to stronger acids like HCl?
- Mechanistic Insight : Citric acid (pKa ~3.1) forms stable salts with amines via multi-dentate hydrogen bonding, enhancing crystallinity and bioavailability. Stronger acids (e.g., HCl) may cause Boc-deprotection or yield hygroscopic salts. Citrate salts also improve aqueous solubility, critical for in vitro assays .
Q. How can PICO(T)-formatted research questions improve experimental design for pharmacological studies of this compound?
- Framework Application :
- Population (P) : Target enzyme/receptor (e.g., kinase inhibitors).
- Intervention (I) : Dose-response of R-1-BOC-3-amino piperidine citrate.
- Comparison (C) : Benchmarks against existing piperidine-based drugs.
- Outcome (O) : IC50 values, selectivity ratios.
- Time (T) : Long-term stability in biological matrices.
Q. What strategies are used to profile impurities in this compound batches?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate impurities.
- LC-MS/MS : Identify low-abundance degradants (e.g., de-Boc products, citric acid adducts).
- Quantitative NMR (qNMR) : Quantify impurities without reference standards .
Q. What role does the Boc-protected piperidine core play in multi-step synthetic routes?
- Synthetic Utility : The Boc group acts as a temporary protective moiety, enabling selective functionalization at the 3-amino position. Post-synthesis, mild acidic conditions (e.g., TFA) remove the Boc group without disrupting the citric acid salt. This strategy is critical for generating derivatives for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
